Superior IRAP Binding Affinity Compared to First-Generation HFI Inhibitors
HFI-437 demonstrates a Ki of 20 nM for human IRAP, which is 24-fold more potent than the first-generation benzopyran inhibitor HFI-419 (Ki = 480 nM) and 100-fold more potent than the hydrolysis product HFI-142 (Ki = 2.0 μM) when measured under comparable enzymatic assay conditions using recombinant human IRAP [1][2]. The binding affinity of HFI-437 is among the highest reported for non-peptidic IRAP inhibitors, establishing it as a benchmark tool compound for target engagement studies [3].
| Evidence Dimension | IRAP inhibition constant (Ki) |
|---|---|
| Target Compound Data | 20 nM (pKi = 7.70) |
| Comparator Or Baseline | HFI-419: 480 nM (Ki); HFI-142: 2.0 μM (Ki) |
| Quantified Difference | 24-fold more potent than HFI-419; 100-fold more potent than HFI-142 |
| Conditions | Inhibition of catalytic activity of recombinant human IRAP, using L-leucine-p-nitroanilide as substrate (HEK-293 cells) [1] or L-leucine-7-amido-4-methylcoumarin [2]. |
Why This Matters
Higher binding affinity enables lower working concentrations, reduces off-target effects at saturating doses, and ensures robust target engagement in cellular and in vivo models, directly impacting experimental validity and reproducibility.
- [1] Mountford SJ, Albiston AL, Charman WN, Ng L, Holien JK, Parker MW, Nicolazzo JA, Thompson PE, Chai SY. Synthesis, structure-activity relationships and brain uptake of a novel series of benzopyran inhibitors of insulin-regulated aminopeptidase. J Med Chem. 2014 Feb 27;57(4):1368-77. doi: 10.1021/jm401540f. Epub 2014 Feb 7. PMID: 24471437. View Source
- [2] BindingDB BDBM50331048 CHEMBL1277437: ethyl 2-acetamido-7-hydroxy-4-(quinolin-3-yl)-4H-chromene-3-carboxylate. Binding Database, accessed via http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50331048. View Source
- [3] Papakyriakou A, Mpakali A, Stratikos E. Structural Basis of Inhibition of Human Insulin-Regulated Aminopeptidase (IRAP) by Benzopyran-Based Inhibitors. Front Mol Biosci. 2021 Apr 1;8:625274. doi: 10.3389/fmolb.2021.625274. PMID: 33869276. View Source
